N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride” is a sulfonamide compound. Sulfonamides are a group of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . In the case of aromatic sulfonamides, the fully optimized most stable conformers possess characteristic L-shape structure stabilized via intramolecular hydrogen bonding system of the N–H···N type .Scientific Research Applications
Enzyme Inhibition and Antimicrobial Activity
- Enzyme Inhibitory Properties : A study reported the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, which showed moderate activity against Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) and good activity against lipoxygenase enzymes. These compounds also exhibited antimicrobial activities against selected bacterial and fungal species (Irshad et al., 2019).
Molecular Docking Studies
- Molecular Docking Studies : Another research focused on synthesizing similar compounds and assessed their interaction with enzymes like BChE, AChE, and lipoxygenase through computational docking. This study highlights the importance of sulfonamides in enzyme inhibition (Irshad, 2018).
Antifungal and Anticancer Properties
- Antimicrobial and Antifungal Effects : A study on the synthesis of new sulfonamides and carbamates showed that most compounds exhibited good antimicrobial activity, with specific derivatives demonstrating potent antifungal effects (Janakiramudu et al., 2017).
- Anticancer Activity : Research on the synthesis of 6-aryl, 8- aryl, and 8-aryl-6-chloro-2-morpholino-1,3-benzoxazines indicated potential activity against PI3K and DNA-PK, key enzymes related to cancer cell proliferation. Some compounds in this series exhibited strong anti-proliferative activity against renal cancer cells, suggesting their utility in cancer treatment (Morrison et al., 2016).
Inhibitors of α-Glucosidase and Acetylcholinesterase
- α-Glucosidase and Acetylcholinesterase Inhibitors : A study synthesized new sulfonamides with benzodioxane and acetamide moieties, which showed substantial inhibitory activity against yeast α-glucosidase and weaker activity against AChE. This suggests potential applications in managing diabetes and neurological conditions (Abbasi et al., 2019).
Safety and Hazards
While the specific safety and hazards of “N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride” are not detailed in the retrieved papers, it’s important to note that sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes such as dipeptidyl peptidase-IV (DPP-4) and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including glucose metabolism and fluid balance .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
The inhibition of DPP-4 can affect the incretin pathway, which is involved in the regulation of insulin secretion . Similarly, the inhibition of carbonic anhydrase can impact various physiological processes, including respiration and the transport of carbon dioxide and oxygen .
Pharmacokinetics
They are well-absorbed in the gastrointestinal tract and widely distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific target and pathway involved. For instance, the inhibition of DPP-4 can lead to increased insulin secretion, potentially helping to regulate blood glucose levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may affect the compound’s ability to bind to its targets or may alter its pharmacokinetic properties .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S.ClH/c18-23(19,16-4-1-5-17-6-8-20-9-7-17)13-2-3-14-15(12-13)22-11-10-21-14;/h2-3,12,16H,1,4-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQCVOYXBOVFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.